molecular formula C17H18ClN5 B6447200 1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2549028-32-0

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B6447200
CAS No.: 2549028-32-0
M. Wt: 327.8 g/mol
InChI Key: JVESROIGWFOMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 4-chlorophenyl group and a 7-methyl-7H-pyrrolo[2,3-d]pyrimidine moiety

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has been found to interact with various enzymes and proteins . It is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an ATP-competitive inhibitor, providing nano-molar inhibitors with selectivity for inhibition of certain kinases over others .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures have been noted to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.

    Substitution reactions: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and piperazine.

    Methylation: The methyl group is added to the pyrrolo[2,3-d]pyrimidine core using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biology: Used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.

    7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives: Compounds with variations in the substituents on the pyrimidine ring.

Uniqueness

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is unique due to its combined structural features, which confer specific binding properties and biological activities not observed in simpler analogs. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-21-7-6-15-16(21)19-12-20-17(15)23-10-8-22(9-11-23)14-4-2-13(18)3-5-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVESROIGWFOMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.